Cy3 Phosphoramidite

Oligonucleotide synthesis Fluorescence spectroscopy DNA microarrays

Cy3 Phosphoramidite is a cyanine-based phosphoramidite monomer (CAS 182873-76-3) designed for direct, covalent incorporation of the Cy3 fluorophore into synthetic oligonucleotides during automated solid-phase DNA/RNA synthesis. The compound comprises a Cy3 dye core, a monomethoxytrityl (MMT) protecting group, and a reactive phosphoramidite moiety that couples with the 5'-hydroxyl group of the growing oligonucleotide chain.

Molecular Formula C58H70ClN4O4P
Molecular Weight 953.6 g/mol
Cat. No. B12382653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3 Phosphoramidite
Molecular FormulaC58H70ClN4O4P
Molecular Weight953.6 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]
InChIInChI=1S/C58H70N4O4P.ClH/c1-44(2)62(45(3)4)67(65-42-21-38-59)66-43-23-40-61-53-31-19-17-29-51(53)57(7,8)55(61)33-20-32-54-56(5,6)50-28-16-18-30-52(50)60(54)39-22-41-64-58(46-24-12-10-13-25-46,47-26-14-11-15-27-47)48-34-36-49(63-9)37-35-48;/h10-20,24-37,44-45H,21-23,39-43H2,1-9H3;1H/q+1;/p-1
InChIKeyDQXAVRZQYYKELZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy3 Phosphoramidite: A Core Reagent for Site-Specific Fluorescent Labeling of Oligonucleotides in Automated Synthesis


Cy3 Phosphoramidite is a cyanine-based phosphoramidite monomer (CAS 182873-76-3) designed for direct, covalent incorporation of the Cy3 fluorophore into synthetic oligonucleotides during automated solid-phase DNA/RNA synthesis. The compound comprises a Cy3 dye core, a monomethoxytrityl (MMT) protecting group, and a reactive phosphoramidite moiety that couples with the 5'-hydroxyl group of the growing oligonucleotide chain [1]. As a core reagent in nucleic acid chemistry, Cy3 Phosphoramidite exhibits an extinction coefficient of 150,000 cm⁻¹ M⁻¹, excitation and emission maxima at 555 nm and 569 nm respectively, and a quantum yield of 0.15 in solution . The reagent is supplied as a dark red solid, typically prepared as a 0.1 M solution in anhydrous acetonitrile for use in automated synthesizers .

Why Generic Substitution Fails for Cy3 Phosphoramidite: Evidence-Based Differentiators for Informed Procurement


Cy3 Phosphoramidite is not a commodity interchangeable with all orange-emitting phosphoramidites. Substitution with a generic analog without verifying key performance parameters—such as sequence-dependent fluorescence response, ammonia deprotection stability, coupling efficiency, and photobleaching resistance—can introduce significant experimental variability and compromise data reproducibility. The cyanine dye class exhibits substantial heterogeneity in these parameters: for instance, Cy3 demonstrates a ~50% fluorescence intensity drop across sequence space, whereas the spectrally similar DyLight 547 drops only ~45% [1]. Similarly, Cy3.5 and Cy3 exhibit superior stability to Cy5 and Cy5.5 during elevated-temperature ammonium hydroxide deprotection . Further, alternative dyes such as Alexa Fluor 555 (NHS ester form) show enhanced photostability and reduced aggregation compared to Cy3 conjugates [2]. Therefore, a thorough, data-driven evaluation of these performance dimensions is essential for selecting the optimal phosphoramidite for a given application.

Cy3 Phosphoramidite Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Selection


Fluorescence Sequence-Dependence: Cy3 vs. DyLight 547 Phosphoramidite on ssDNA

Cy3 Phosphoramidite exhibits a moderate degree of sequence-dependent fluorescence on single-stranded DNA. When ranked by fluorescence intensity, the Cy3 curve drops by approximately 50% from the most to least intense sequence [1]. In contrast, the DyLight 547 phosphoramidite shows a ~45% drop under identical conditions, indicating slightly less sequence sensitivity. This difference is attributable to variations in dye-DNA interactions, such as photoinduced electron transfer (PET), which can quench fluorescence in specific sequence contexts. Researchers requiring more consistent fluorescence across diverse oligonucleotide sequences may consider DyLight 547; however, Cy3 remains a well-characterized benchmark with extensive literature precedence.

Oligonucleotide synthesis Fluorescence spectroscopy DNA microarrays

Deprotection Stability: Cy3/Cy3.5 vs. Cy5/Cy5.5 in Heated Ammonium Hydroxide

During standard oligonucleotide deprotection using ammonium hydroxide at elevated temperatures, Cy3 and Cy3.5 phosphoramidites demonstrate significantly greater stability compared to their longer-wavelength counterparts, Cy5 and Cy5.5 . While room-temperature deprotection is generally recommended for all cyanine dyes, protocols requiring heated deprotection (e.g., to remove certain base-protecting groups) are more compatible with Cy3 and Cy3.5. Vendors recommend limiting deprotection time to ≤2 hours at 65°C even for Cy3, and using monomers with base-labile protecting groups when possible .

Oligonucleotide deprotection Solid-phase synthesis Dye stability

Coupling Efficiency Monitoring: MMT vs. DMT Absorbance Distinction

Cy3 Phosphoramidite is protected with a monomethoxytrityl (MMT) group, which exhibits a distinctly yellow absorbance that differs markedly from the orange absorbance of the standard dimethoxytrityl (DMT) group used on nucleoside phosphoramidites [1]. This spectral distinction enables real-time trityl monitoring to track the coupling efficiency of the Cy3 dye specifically, without interference from DMT signals from standard bases . This feature is a standard property of Cy3 and Cy5 phosphoramidites and is not unique to Cy3, but it represents a practical advantage over some alternative dye phosphoramidites that may use DMT protection.

Oligonucleotide synthesis Coupling efficiency Quality control

Site-Specific Incorporation vs. Post-Synthetic Labeling: Precision and Workflow

Cy3 Phosphoramidite enables site-specific, covalent incorporation of the Cy3 fluorophore during automated solid-phase synthesis, eliminating the need for separate post-synthetic conjugation steps [1]. In contrast, post-synthetic labeling using NHS ester dyes (e.g., Cy3 NHS ester) requires an additional reaction and purification step, which can result in lower overall yields and less precise control over labeling stoichiometry [2]. However, the phosphoramidite approach exposes the dye to acidic conditions during each coupling cycle, which can lead to minor acid-nicking of the cyanine rings and reduced fluorescence intensity compared to NHS ester conjugates that are never exposed to acid [2]. The choice between these methods involves a trade-off between convenience/precision and absolute fluorescence brightness.

Oligonucleotide labeling Site-specific modification Workflow efficiency

Benchmark Quantum Yield: Cy3 Phosphoramidite (0.15) vs. Tide Fluor 3 and Cy3B

Cy3 Phosphoramidite exhibits a quantum yield (Φ) of 0.15 in solution, as reported in vendor specifications . This value serves as a benchmark for the cyanine class. Newer-generation alternatives claim significant improvements: Tide Fluor 3 (TF3) phosphoramidite is reported to have a 'significantly larger quantum yield' than Cy3, producing a 'much brighter fluorescence signal' . Additionally, Cy3B, a conformationally locked cyanine derivative, is described as 'extremely bright and stable' due to its resistance to photo-isomerization, which quenches fluorescence in conventional Cy3 [1]. However, Cy3B is only available as an NHS ester, not a phosphoramidite, precluding in-synthesis incorporation [1]. These comparisons highlight that Cy3 represents a moderate-brightness option within its spectral class, suitable for applications where extreme sensitivity is not paramount and the convenience of phosphoramidite chemistry is required.

Fluorescence quantum yield Dye brightness Sensitivity

Photostability Relative to Alexa Fluor 555: Protein Conjugate Comparison

In a comparative study of amine-reactive NHS ester dyes conjugated to proteins, Alexa Fluor 555 (spectrally similar to Cy3) exhibited significantly greater resistance to photobleaching than its Cy3 counterpart [1]. Additionally, protein conjugates of Cy3 showed prominent blue-shifted shoulder peaks in absorption spectra, indicative of dye aggregation and self-quenching, which reduces fluorescence. In contrast, Alexa Fluor 555 conjugates exhibited only minor shoulder peaks and were significantly more fluorescent at high degrees of labeling [1]. While this comparison involves NHS ester dyes rather than phosphoramidites, the core fluorophore properties (photostability, aggregation tendency) are largely dye-intrinsic and relevant to in-synthesis labeled oligonucleotides as well. The Alexa Fluor 555 dye, which contains four sulfonate groups compared to the two sulfonates in sulfo-Cy3, exhibits enhanced hydrophilicity and reduced aggregation [2].

Photostability Imaging Flow cytometry

Cy3 Phosphoramidite: Recommended Research and Industrial Application Scenarios Based on Performance Evidence


Multiplexed Fluorescence Assays with Established Cy3 Spectral Channels

Cy3 Phosphoramidite is ideal for multiplexed assays where the Cy3 channel (Ex 555 nm / Em 569 nm) is already established in existing instrumentation and assay workflows. Its moderate quantum yield (Φ = 0.15) and well-characterized sequence-dependent fluorescence profile (~50% drop across sequence space) make it a predictable and reliable choice for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR probes where extreme brightness is not the primary requirement. The MMT protection group enables straightforward coupling efficiency monitoring .

Oligonucleotide Synthesis Requiring Heated Deprotection Protocols

For oligonucleotide syntheses that require deprotection at elevated temperatures (e.g., to remove certain base-protecting groups), Cy3 Phosphoramidite offers a distinct stability advantage over longer-wavelength cyanines like Cy5 and Cy5.5. While room-temperature deprotection is recommended for all cyanine dyes, Cy3 and Cy3.5 demonstrate superior stability under heated ammonium hydroxide conditions, making Cy3 the preferred choice for protocols that cannot avoid elevated-temperature deprotection. Users should still limit exposure to ≤2 hours at 65°C .

Internal and Terminal Oligonucleotide Labeling in Automated Synthesizers

Cy3 Phosphoramidite is fully compatible with standard automated DNA/RNA synthesizers (e.g., Expedite ABI, MerMade 12) and can be incorporated at the 5'-terminus, 3'-terminus, or internally within the oligonucleotide sequence. It is prepared as a 0.15 M solution in dry acetonitrile and coupled using standard phosphoramidite chemistry with extended coupling times (e.g., 250 s with BTT activator) to ensure high incorporation efficiency. This site-specific, in-synthesis labeling eliminates the need for post-synthetic conjugation and its associated purification steps, streamlining workflow and improving reproducibility .

Cost-Sensitive Applications Where Moderate Brightness is Sufficient

For routine fluorescence labeling applications where extreme brightness or photostability is not critical—such as quality control assays, educational laboratory exercises, or high-throughput screens with short readout times—Cy3 Phosphoramidite offers a cost-effective alternative to premium dyes like Alexa Fluor 555 or Tide Fluor 3. While these newer dyes provide superior quantum yield and photostability, Cy3 remains a well-characterized, widely available, and economically viable option with extensive literature support. Its extinction coefficient of 150,000 cm⁻¹ M⁻¹ provides adequate sensitivity for most standard applications .

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